molecular formula C14H14FNO B3171381 (4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-yl)-methanamine CAS No. 946682-11-7

(4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-yl)-methanamine

Cat. No.: B3171381
CAS No.: 946682-11-7
M. Wt: 231.26 g/mol
InChI Key: TYAFOLIQMWDDMC-UHFFFAOYSA-N
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Description

(4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the biphenyl structure, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of (4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Scientific Research Applications

(4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit the activation of caspases, which are involved in cell death pathways, by binding to specific sites and preventing the release of activators .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4’-methoxy-1,1’-biphenyl
  • 4-Fluoro-4’-methoxybiphenyl
  • 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid

Uniqueness

(4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This differentiates it from other similar biphenyl derivatives that may lack this functional group .

Properties

IUPAC Name

[2-fluoro-5-(4-methoxyphenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-17-13-5-2-10(3-6-13)11-4-7-14(15)12(8-11)9-16/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAFOLIQMWDDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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